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Compound of Interest

Compound Name:
4-methyl-1H-pyrrolo[2,3-c]pyridin-

3-amine

CAS No.: 1190319-85-7

Cat. No.: B3219687

Get Quote

Executive Summary: The Physicochemical
Challenge
The molecule 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine presents a "perfect storm" for

solubility issues in physiological assays.

Planarity & Stacking: The 6-azaindole core is flat, leading to strong

-

stacking interactions in the solid state. This results in high crystal lattice energy and poor
dissolution in aqueous media.

Ionization State: The molecule contains two relevant nitrogen centers: the pyridine nitrogen

(N6) and the exocyclic primary amine at C3.

The pyridine nitrogen is basic (pKa
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5–6).

The C3-amine is heteroaromatic (aniline-like) and weakly basic.

Result: At physiological pH (7.4), the molecule is predominantly neutral, which is its least

soluble form.

Oxidation Potential: The electron-rich 3-amino-pyrrole system is susceptible to oxidation,

leading to colored impurities that interfere with optical assays.

Troubleshooting Guide (FAQ)
Issue 1: "My compound crashes out immediately when I
dilute from DMSO into assay buffer."
Diagnosis: This is the classic "DMSO Shock" phenomenon. When a hydrophobic compound

dissolved in 100% DMSO is introduced rapidly into an aqueous buffer, the solvent environment

changes faster than the compound can disperse. The water molecules strip away the DMSO

solvation shell, forcing the hydrophobic azaindole molecules to aggregate and precipitate

before they can equilibrate.

Solution: The Intermediate Dilution Step Do not pipette 100% DMSO stock directly into the final

assay plate. Use a "step-down" protocol to lower the DMSO concentration gradually.

Protocol:

Stock: Start with 10 mM in 100% DMSO.

Intermediate: Dilute 1:10 or 1:20 into a transitional solvent mix (e.g., 50% DMSO / 50%

Water or PEG-400).

Final: Dilute this intermediate into the assay buffer.

Why this works: The intermediate step prevents the local "supersaturation spike" that

triggers nucleation.
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Issue 2: "The compound is soluble at pH 5 but
precipitates at pH 7.4."
Diagnosis: pH-dependent ionization.[1] The 6-azaindole core relies on the protonation of the

pyridine nitrogen (N6) for aqueous solubility.

pH < pKa (~5.5): The N6 is protonated (

). The molecule is cationic and soluble.

pH > pKa: The molecule is neutral. Solubility drops drastically (often < 10

M).

Solution: Buffer Optimization & Cosolvents If your assay biology allows, lower the pH slightly. If

pH 7.4 is mandatory (e.g., cellular assays), you must rely on cosolvents or carriers.

Option A (Buffer Modification): Shift assay pH to 6.5 or 6.8 if the target protein tolerates it.

Option B (Cosolvents): Add 5% PEG-400 or 0.5% cyclodextrin (HP-

-CD) to the assay buffer. Cyclodextrins encapsulate the hydrophobic core, maintaining
solubility without affecting the pH.

Issue 3: "I see steep inhibition curves (Hill slope > 2)
and variable IC50s."
Diagnosis: Colloidal Aggregation. Planar heterocycles like 4-methyl-1H-pyrrolo[2,3-c]pyridin-
3-amine are prone to forming promiscuous colloidal aggregates. These aggregates sequester

enzymes non-specifically, leading to false positives (pan-assay interference).

Solution: Detergent Screening You must disrupt the colloids using non-ionic detergents.

Protocol: Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer.

Validation: Run the assay with and without detergent. If the IC50 shifts significantly (e.g.,

from 10 nM to >1
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M) upon adding detergent, the original activity was likely an artifact of aggregation.

Issue 4: "The stock solution turned dark brown after a
week."
Diagnosis: Oxidative Instability. The 3-amino group on the electron-rich pyrrole ring is sensitive

to air oxidation, forming reactive quinone-imine species or azo-dimers.

Solution: Storage Hygiene

Solvent: Store stocks in degassed, anhydrous DMSO.

Temperature: -20°C or -80°C.

Atmosphere: Flush vials with Argon or Nitrogen after every use.

Antioxidant: For extremely sensitive assays, add 1 mM DTT or TCEP to the DMSO stock

(ensure this doesn't interfere with your specific target, e.g., if targeting cysteines).

Decision Tree: Solubility Optimization Workflow
The following diagram outlines the logical flow for troubleshooting precipitation or variability

issues with this compound.
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Start: Compound Precipitation
or Assay Variability

1. Check Dilution Method
(Is DMSO > 1% final?)

Implement Intermediate
Dilution Step (Step-down)

Yes (Shock)

2. Check Buffer pH
(Is pH > 6.0?)

No

Lower pH to 6.0-6.5
(if biology permits)

Yes (Neutral Species)

3. Check for Aggregation
(Hill Slope > 1.5?)

No (Already Acidic)

Not Possible

Stable Assay Condition

Soluble

Add Solubilizers:
5% PEG-400 or

0.5% HP-beta-CD

No (True Insolubility)

Add 0.01% Triton X-100
or Tween-20

Yes (False Positive)
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Caption: Logical workflow for diagnosing and resolving solubility-driven assay failures for 6-

azaindoles.

Quantitative Data: Solvent & Buffer Compatibility
Use this table to select the appropriate vehicle for your experiments.

Solvent / Buffer
System

Solubility Rating Suitability Notes

100% DMSO High (> 50 mM) Stock Storage
Hygroscopic; keep

sealed.

PBS (pH 7.4)
Very Low (< 10

M)
Poor

Likely to precipitate;

requires carrier.

Acetate Buffer (pH

5.0)

Moderate (~ 100

M)
Good

Protonation of

Pyridine-N aids

solubility.

PBS + 0.1% BSA Low-Moderate Fair

Albumin can

bind/sequester the

compound.

PBS + 5% PEG-400 Moderate Recommended
Prevents aggregation;

biocompatible.

PBS + 0.01% Triton

X-100
Moderate Recommended

Critical for preventing

colloidal aggregation.

Detailed Protocol: The "Solubility-First" Assay
Setup
To ensure data integrity, follow this setup for any IC50 or screening assay involving 4-methyl-
1H-pyrrolo[2,3-c]pyridin-3-amine.

Materials:

Compound Stock (10 mM in DMSO)
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Assay Buffer (e.g., HEPES/Tris)

Triton X-100 (Molecular Biology Grade)

PEG-400 (Polyethylene glycol)

Step-by-Step Procedure:

Prepare Assay Buffer (2x Concentrate):

Prepare your standard kinase/assay buffer.

CRITICAL: Supplement with 0.02% Triton X-100. (Final concentration in well will be

0.01%).

Optional: If solubility is historically poor, add 10% PEG-400 to this buffer.

Compound Serial Dilution (The "Intermediate" Method):

Perform serial dilutions in 100% DMSO first (e.g., 10 mM

3 mM

1 mM...).

Transfer 2

L of these DMSO points into 48

L of a transitional solvent (e.g., 20% DMSO in Water). Mix well.

Result: You now have a 40x stock in 24% DMSO/Water, which is less prone to shock than

100% DMSO.

Final Addition:

Transfer 2.5

L of the intermediate mix into 97.5
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L of the 2x Assay Buffer (containing the protein/enzyme).

Final Conditions: 0.6% DMSO, 0.01% Triton X-100.

Readout Verification:

Inspect the wells visually or by light scattering (nephelometry) if possible to ensure no

turbidity exists before adding the substrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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